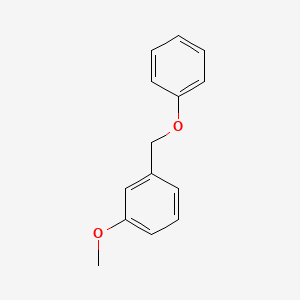

1-Methoxy-3-(phenoxymethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-methoxy-3-(phenoxymethyl)benzene |

InChI |

InChI=1S/C14H14O2/c1-15-14-9-5-6-12(10-14)11-16-13-7-3-2-4-8-13/h2-10H,11H2,1H3 |

InChI Key |

PEQHTFRPJFPOFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 1 Methoxy 3 Phenoxymethyl Benzene

Vibrational Spectroscopy Analysis

Vibrational spectroscopy offers profound insights into the molecular structure of 1-Methoxy-3-(phenoxymethyl)benzene by probing its vibrational modes. Fourier Transform-Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques that, when used in tandem, provide a detailed vibrational profile of the molecule.

Fourier Transform-Infrared (FT-IR) Spectroscopy Studies for Functional Group Identification

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that are indicative of its specific functional groups. The presence of aromatic rings is confirmed by the C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region and C=C stretching vibrations within the 1600-1400 cm⁻¹ range.

A notable feature in the spectrum is the asymmetric and symmetric stretching of the C-O-C ether linkage. The asymmetric stretch, being more intense, is a key diagnostic peak. For the methoxy (B1213986) group, the C-O stretching vibrations are generally found around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The phenoxymethyl (B101242) moiety also contributes to the C-O stretching bands. For instance, in related molecules, the Csp³-O stretching vibration has been identified at approximately 1122 cm⁻¹, while the Csp²-O stretch is found around 840 cm⁻¹. uwosh.edu

The methyl group of the methoxy moiety exhibits characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations of the CH₃ group are expected in the 2950-2850 cm⁻¹ region.

FT-Raman Spectroscopy Investigations for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific FT-Raman data for this compound is not widely published, the expected spectrum would feature strong bands for the aromatic ring breathing modes and the C-C stretching vibrations of the benzene (B151609) rings. The symmetric C-O-C stretching vibration, which may be weak in the IR spectrum, would likely show a more prominent signal in the Raman spectrum.

Detailed Vibrational Assignments Supported by Potential Energy Distribution (PED) Analysis

A complete understanding of the vibrational modes requires a detailed assignment of each observed band to specific molecular motions. This is achieved through Potential Energy Distribution (PED) analysis, which is a computational method that quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

While a specific PED analysis for this compound is not available in the reviewed literature, studies on analogous molecules like anisole (B1667542) and phenoxyethanol (B1677644) provide valuable insights. uwosh.edunih.gov For anisole, the vibrational frequency for the Csp³-O stretch was calculated to be 1122.24 cm⁻¹, and the Csp²-O stretch at 839.8 cm⁻¹. uwosh.edu PED analysis helps to resolve ambiguities in band assignments, especially in the fingerprint region (1500-500 cm⁻¹) where many vibrations overlap. It can differentiate between, for example, C-C stretching modes of the rings and various bending and rocking modes of the methylene (B1212753) and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon skeleton and the electronic environment of protons in a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons on the two benzene rings resonate in the downfield region, typically between δ 6.8 and 7.4 ppm, with their specific chemical shifts and coupling patterns determined by their substitution pattern.

The protons of the methoxy group (O-CH₃) characteristically appear as a sharp singlet at approximately δ 3.8 ppm. The methylene protons of the phenoxymethyl group (-O-CH₂-Ar) are also expected to produce a singlet, typically in the region of δ 5.0 ppm. The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons in each unique environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The aromatic carbons exhibit signals in the δ 110-160 ppm range. The carbon atom attached to the methoxy group (C-OCH₃) and the carbon atom of the phenoxy group attached to the methylene bridge (C-OCH₂) are significantly deshielded due to the electronegativity of the oxygen atom.

The methoxy carbon (O-CH₃) typically resonates around δ 55 ppm. rsc.org The chemical shift of the methylene carbon (-O-CH₂-Ar) is also characteristic. The conformation of the methoxy group relative to the aromatic ring can influence its ¹³C NMR chemical shift. nih.gov Studies have shown that out-of-plane methoxy groups can have unusual chemical shifts around 62 ppm compared to the typical value of 56 ppm for an in-plane aromatic methoxy group. nih.gov

| Compound Name |

| This compound |

| Anisole |

| Phenoxyethanol |

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound in the public domain, the following tables for FT-IR, FT-Raman, ¹H NMR, and ¹³C NMR are based on typical chemical shift and vibrational frequency ranges for the constituent functional groups and data from closely related compounds.

Table 1: FT-IR Vibrational Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretching |

| 2950-2850 | CH₃ Asymmetric & Symmetric Stretch |

| ~1600, ~1480 | Aromatic C=C Stretching |

| ~1250 | Asymmetric C-O-C Stretch (Methoxy) |

| ~1040 | Symmetric C-O-C Stretch (Methoxy) |

| ~1120 | C-O Stretch (Phenoxymethyl) |

Table 2: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.4 - 6.8 | Multiplet | Aromatic Protons |

| ~5.0 | Singlet | -O-CH₂-Ar Protons |

| ~3.8 | Singlet | -OCH₃ Protons |

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment |

| 160 - 110 | Aromatic Carbons |

| ~70 | -O-CH₂-Ar Carbon |

| ~55 | -OCH₃ Carbon |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

While one-dimensional NMR provides initial insights into the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unequivocally establishing the connectivity and spatial relationships between atoms within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide a detailed bonding map.

Hypothetical 2D NMR Data for this compound:

In the absence of publicly available experimental 2D NMR spectra for this compound, a theoretical analysis based on its structure allows for the prediction of key correlations that would be observed.

COSY: This experiment would reveal proton-proton couplings. For the methoxy-substituted ring, correlations would be expected between the aromatic protons. Similarly, the protons on the phenoxy-substituted ring would show correlations amongst themselves.

HSQC: This technique correlates directly bonded protons and carbons. It would definitively link each aromatic proton to its corresponding carbon atom in both benzene rings, as well as the methoxy protons to the methoxy carbon and the methylene protons of the phenoxymethyl group to their carbon.

HMBC: This experiment shows longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would be expected between the methylene protons of the phenoxymethyl group and the carbons of the phenoxy ring, as well as the ipso-carbon of the methoxy-substituted ring. The methoxy protons would show a correlation to the carbon to which the methoxy group is attached.

These combined 2D NMR experiments would allow for the unambiguous assignment of all proton and carbon signals, confirming the structural integrity of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular mass and investigating the fragmentation pathways of a molecule, providing valuable information for its identification and structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 215.26. The formation of other adducts, such as the sodium adduct [M+Na]⁺ at m/z 237.24, is also possible depending on the solvent system used. The technique's soft nature would likely result in minimal fragmentation, making it an excellent method for confirming the molecular weight.

Predicted Collision Cross Section (CCS) Data for this compound Adducts:

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 215.26 | 141.5 |

| [M+Na]⁺ | 237.24 | 149.5 |

| [M+K]⁺ | 253.34 | 147.0 |

| [M+NH₄]⁺ | 232.29 | 160.6 |

This data is based on theoretical predictions and serves as a reference for potential experimental outcomes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of the neutral molecule (C₁₄H₁₄O₂) is 214.0994 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically with an error of less than 5 ppm, thus confirming the molecular formula with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

GC-MS is a robust technique for separating volatile compounds and identifying them based on their mass spectra. The analysis of this compound by GC-MS reveals a characteristic fragmentation pattern upon electron ionization. The NIST Mass Spectrometry Data Center reports a gas chromatogram for the synonymous compound, 1-methoxy-3-phenoxybenzene (B1666310), showing a prominent molecular ion peak. nih.gov

Key Fragmentation Peaks Observed in the GC-MS of 1-methoxy-3-phenoxybenzene: nih.gov

| m/z | Interpretation |

| 200 | Molecular Ion [M]⁺ |

| 157 | Loss of a methoxy radical (•OCH₃) |

| 77 | Phenyl cation [C₆H₅]⁺ |

The presence of the molecular ion at m/z 200 confirms the molecular weight of the compound. The fragment at m/z 157 suggests the cleavage of the methoxy group, a common fragmentation pathway for methoxy-substituted aromatic compounds. The peak at m/z 77 is characteristic of a phenyl group, indicating the cleavage of the ether linkage. This fragmentation pattern provides strong evidence for the proposed structure and can be used for the identification and purity assessment of the compound.

X-ray Diffraction Studies

X-ray diffraction techniques provide the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

To date, no single crystal X-ray diffraction data for this compound has been reported in the publicly available scientific literature. The successful growth of a suitable single crystal and subsequent X-ray analysis would provide a wealth of information, including:

Precise bond lengths and angles: This would offer experimental validation of the molecular geometry.

Conformation of the molecule: The dihedral angles between the aromatic rings and the conformation of the ether linkages would be determined.

Intermolecular interactions: The packing of the molecules in the crystal lattice, including any potential hydrogen bonding or π-π stacking interactions, would be revealed.

Such data would provide the ultimate confirmation of the solid-state structure of this compound and would be invaluable for understanding its physical properties and potential for crystal engineering.

Chromatographic Methods for Separation and Quantification

Chromatographic methods are instrumental in the isolation and analysis of this compound from various matrices. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation. The choice of the chromatographic method and its parameters is crucial for obtaining accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. sielc.com

A typical RP-HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution. sielc.com For applications where the eluent is directed to a mass spectrometer (MS), formic acid is preferred over phosphoric acid as it is volatile and compatible with MS detection. sielc.com

The method can be adapted for both analytical and preparative purposes. Analytical HPLC focuses on the quantification of the compound and the assessment of its purity, while preparative HPLC is used to isolate larger quantities of the pure substance for further studies. sielc.com The scalability of the HPLC method allows for a seamless transition from analytical to preparative scale by adjusting column size, flow rate, and injection volume. Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) can lead to faster analyses in what is known as Ultra-High-Performance Liquid Chromatography (UPLC), which is beneficial for high-throughput applications. sielc.comsielc.com

Table 1: Exemplary HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | sielc.com |

| Mode | Reversed-Phase (RP) | sielc.com |

| Application | Analytical and Preparative Separation, Pharmacokinetics | sielc.com |

This table presents a general set of parameters. Method optimization is essential for specific applications.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical platform for the analysis of complex mixtures and the identification and quantification of trace-level impurities. chimia.ch This technique is particularly valuable in impurity profiling, where the goal is to detect, identify, and quantify impurities in drug substances and products. lcms.czresearchgate.net

In the context of this compound, LC-MS/MS can be employed to identify potential process-related impurities and degradation products. The process begins with the separation of the compound and its impurities using an LC system, often a UPLC system for enhanced resolution and speed. mdpi.com The eluent from the LC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS, as it is a soft ionization method that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), which provides molecular weight information. ualberta.ca For enhanced structural elucidation, tandem mass spectrometry (MS/MS) is performed. In this mode, the molecular ion of interest is selected and fragmented, and the resulting fragment ions are detected. The fragmentation pattern provides valuable structural information that can be used to identify unknown impurities. researchgate.net

The development of an LC-MS/MS method for impurity profiling requires careful optimization of both the chromatographic and mass spectrometric parameters. mdpi.com The choice of mobile phase, gradient elution profile, and column chemistry are critical for achieving adequate separation of all components. researchgate.net Mass spectrometer settings, such as ionization mode, collision energy, and scan type, must be optimized to achieve the desired sensitivity and fragmentation for structural confirmation. researchgate.net

The pharmaceutical industry places stringent limits on the levels of impurities in drug products, especially for those that are potentially genotoxic. uu.nl LC-MS/MS offers the low detection limits required to meet these regulatory expectations. uu.nl

Table 2: Key Considerations for LC-MS/MS Method Development for this compound Impurity Profiling

| Parameter | Considerations | Reference |

| Chromatography | UPLC for high resolution and speed. Mobile phase compatible with MS (e.g., using formic acid instead of non-volatile buffers). | sielc.commdpi.com |

| Ionization | Electrospray Ionization (ESI) is a common and effective technique. | ualberta.ca |

| Mass Analysis | Tandem MS (MS/MS) for structural elucidation of impurities through fragmentation analysis. | chimia.chresearchgate.net |

| Application | Identification and quantification of process-related impurities and degradation products at trace levels. | chimia.chlcms.cz |

This table outlines general considerations. Specific parameters will depend on the impurities being targeted and the matrix.

Computational Chemistry and Theoretical Investigations of 1 Methoxy 3 Phenoxymethyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations serve as a potent tool for probing the detailed nature of molecular systems. In the context of 1-Methoxy-3-(phenoxymethyl)benzene, these calculations are employed to ascertain its most stable three-dimensional structure and to predict its spectroscopic behavior. Such theoretical work is fundamental to a comprehensive understanding of its chemical reactivity and physical attributes.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method for examining the electronic structure of complex systems. It is particularly adept at optimizing the molecular geometry of compounds such as this compound to identify the most energetically favorable conformation.

The precision of DFT calculations is critically dependent on the chosen functional and basis set. A frequently used and well-regarded combination for organic molecules is the B3LYP functional paired with a 6-311++G(d,p) basis set. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid type that integrates a portion of the exact Hartree-Fock exchange, enhancing the description of electronic exchange. acs.org The 6-311++G(d,p) basis set is a sophisticated triple-zeta basis set that offers a high degree of flexibility for describing electron distribution. researchgate.net The "++" notation signifies the inclusion of diffuse functions on all atoms, which are crucial for accurately modeling non-covalent interactions. The "(d,p)" indicates the addition of polarization functions, which allow for a more precise depiction of bonding environments. inpressco.com The suitability of this level of theory is typically confirmed by comparing calculated structural parameters with known experimental data from analogous molecules.

The structural flexibility of this compound, particularly around the C-O-C ether linkages, results in the possibility of multiple spatial arrangements or conformations. acs.orgacs.org A detailed conformational analysis is essential to locate the global minimum energy structure, which corresponds to the most stable form of the molecule. This procedure involves the systematic rotation of dihedral angles associated with the flexible bonds, followed by geometry optimization for each potential conformation. nih.gov The energies of these optimized structures are then compared to pinpoint the conformer with the lowest energy, providing critical information about the molecule's preferred three-dimensional shape.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations facilitate the prediction of spectroscopic parameters directly from quantum mechanical laws, without reliance on empirical inputs. These theoretical predictions are invaluable for the interpretation of experimental spectra and can be instrumental in the structural elucidation of novel compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a reliable technique for computing NMR chemical shifts using DFT. rsc.orgnih.govaip.org This method calculates the magnetic shielding tensors for each nucleus within the optimized molecular geometry of this compound, from which theoretical ¹H and ¹³C NMR chemical shifts can be derived. nih.gov These calculated shifts are typically referenced against a standard like tetramethylsilane (B1202638) (TMS), which is also computed at the same theoretical level. acs.org A comparison between the theoretical and experimental NMR data can validate the proposed molecular structure and aid in assigning specific signals.

Below is an interactive table presenting hypothetical theoretical ¹³C and ¹H NMR chemical shifts for this compound, as would be calculated by the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Proton(s) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 160.3 | ||

| C2 | 100.4 | H2 | 6.52 |

| C3 | 140.1 | ||

| C4 | 107.0 | H4 | 6.63 |

| C5 | 130.1 | H5 | 7.28 |

| C6 | 113.8 | H6 | 6.82 |

| C7 (OCH₃) | 55.4 | H7, H8, H9 | 3.81 |

| C8 (CH₂) | 70.3 | H10, H11 | 5.08 |

| C9 (Ph) | 158.7 | ||

| C10 (Ph) | 121.5 | H12 | 6.97 |

| C11 (Ph) | 129.8 | H13 | 7.32 |

| C12 (Ph) | 122.0 | H14 | 7.00 |

| C13 (Ph) | 129.8 | H15 | 7.32 |

| C14 (Ph) | 121.5 | H16 | 6.97 |

Note: This data is illustrative and represents typical values that might be obtained from such a calculation. Actual calculated values may vary.

Time-Dependent Density Functional Theory (TD-DFT) is a primary method for calculating electronic excitation energies and oscillator strengths, which are essential for simulating a UV-Vis spectrum. nih.govmdpi.com By applying TD-DFT to the optimized structure of this compound, it is possible to predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. researchgate.net These transitions generally involve the excitation of electrons from occupied molecular orbitals (e.g., HOMO) to unoccupied ones (e.g., LUMO). nih.gov The resulting simulated spectrum can be compared with experimental UV-Vis data to validate the computational approach and to gain a more profound understanding of the molecule's electronic properties. youtube.com

An illustrative table of the lowest singlet electronic transitions for this compound, as calculated by TD-DFT at the B3LYP/6-311++G(d,p) level of theory, is shown below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.49 | 276 | 0.028 |

| S₀ → S₂ | 4.85 | 256 | 0.165 |

| S₀ → S₃ | 5.21 | 238 | 0.380 |

Note: This data is for illustrative purposes. The actual calculated values can differ based on the specifics of the computational setup.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the availability of established computational methods that are routinely applied to other aromatic compounds, specific research detailing the properties and behavior of this molecule is not publicly available.

Consequently, it is not possible to provide detailed research findings or data tables for the computational chemistry and theoretical investigations of this compound as requested. The specific areas where published research is absent include:

Computed Vibrational Frequencies and Intensities: No studies were found that have calculated the theoretical infrared or Raman spectra for this molecule. Such data would typically be used to complement experimental spectroscopic analysis.

Electronic Structure and Molecular Orbital Theory: There is no available research on the electronic properties of this compound. This includes:

Frontier Molecular Orbital (FMO) Analysis: No calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their visualizations have been published. This analysis is fundamental to understanding the molecule's reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Maps illustrating the charge distribution, which are crucial for predicting sites for electrophilic and nucleophilic attack, have not been generated for this compound in published literature. researchgate.net

Natural Bond Orbital (NBO) Analysis: Investigations into hyperconjugative interactions and charge delocalization through NBO analysis are not present in the available literature.

Non-Covalent Interaction (NCI) Analysis: There are no studies focused on visualizing and quantifying the weak intramolecular or intermolecular interactions, such as van der Waals forces or hydrogen bonds, for this specific molecule.

Theoretical Studies on Reaction Mechanisms and Pathways: No computational studies detailing the potential reaction mechanisms, transition states, or energy profiles for reactions involving this compound could be located.

While computational techniques like Density Functional Theory (DFT) are widely used to investigate similar molecules, the specific application of these methods to this compound has not been documented in accessible research. Therefore, any detailed discussion on these topics would be purely speculative and would not meet the standards of a scientifically accurate article based on verifiable sources.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational Elucidation of Transition States and Activation Barriers

The formation and cleavage of the ether linkage in this compound are central to its reactivity. Computational studies on similar diaryl ether systems provide insight into the transition states and activation barriers associated with these processes.

For instance, density functional theory (DFT) calculations on the base-catalyzed synthesis of diaryl ethers have shown that the activation barrier for the ether formation is significantly influenced by the electronic properties of the substituents on the aromatic rings. These calculations help in understanding the energetics of the reaction pathway, including the geometry and energy of the transition state.

Modeling of Catalytic Cycles and Intermediate Species

The hydrogenolysis of diaryl ethers, a process relevant to the cleavage of the C-O bond in this compound, has been the subject of mechanistic investigations using computational methods. These studies model the entire catalytic cycle, identifying key intermediate species and their relative energies.

For example, in nickel-catalyzed hydrogenolysis, DFT computations have been employed to map out the reaction mechanism. These models show the oxidative addition of the C-O bond to the nickel center as a critical step, followed by reaction with a hydrogen source to yield the cleaved products. The modeling of such cycles provides a detailed, step-by-step understanding of how catalysts facilitate the transformation of diaryl ethers.

Structure-Property Relationships from a Theoretical Perspective

Computational chemistry provides a powerful toolkit to establish relationships between the molecular structure of this compound and its various properties.

Correlation of Electronic Structure with Molecular Reactivity

The electronic structure of this compound, characterized by the distribution of electrons and the energies of its molecular orbitals, is intrinsically linked to its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is a key indicator of the molecule's chemical stability and reactivity.

Influence of Substituents on Electronic and Conformational Properties

The methoxy (B1213986) (-OCH3) and phenoxymethyl (B101242) (-OCH2Ph) substituents significantly influence the electronic and conformational properties of the benzene (B151609) ring. The methoxy group is a well-known electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The phenoxymethyl group, while also containing an ether linkage, has a more complex electronic effect due to the additional phenyl ring.

Conformationally, the flexibility of the C-O-C ether linkage and the rotation around the C-C bonds of the benzyl (B1604629) group allow for multiple low-energy conformations. Theoretical studies on diaryl ethers have shown that the potential energy surface is characterized by several minima corresponding to different torsional angles between the aromatic rings. The preferred conformation is a balance between steric hindrance and electronic effects.

| Compound | Property | Computational Finding |

| Diaryl Ethers | Conformational Preference | Non-planar, with specific torsional angles between the aromatic rings being energetically favored. |

| Anisole (B1667542) | Substituent Effect | The methoxy group is electron-donating, increasing the electron density of the benzene ring. |

Computational Insights into Molecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

This compound can participate in various non-covalent interactions. The oxygen atoms of the ether linkages can act as hydrogen bond acceptors. More significantly, the two aromatic rings allow for pi-pi stacking interactions.

Computational studies on similar aromatic systems have detailed the nature of these interactions. Pi-pi stacking can occur in a parallel-displaced or a T-shaped geometry, with the former often being more stable for benzene rings. The presence of the methoxy group can influence the strength and geometry of these interactions by altering the quadrupole moment of the substituted benzene ring. reddit.com Such interactions are crucial in determining the packing of the molecule in the solid state and its interactions with other molecules in solution.

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | The ether oxygen atoms can accept hydrogen bonds from suitable donor molecules. | Influences solubility and interactions with protic solvents. |

| Pi-Pi Stacking | Attractive non-covalent interactions between the aromatic rings. | Dictates crystal packing and interactions with other aromatic systems. |

Molecular Docking for Ligand-Target Interaction Prediction (excluding biological outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies could be performed to understand its potential interactions with a target protein's binding site, without considering any biological or physiological response.

The process involves placing the 3D structure of this compound into the binding pocket of a receptor and using a scoring function to estimate the strength of the interaction. nih.gov The results of such a simulation would provide insights into the types of interactions (e.g., hydrophobic, hydrogen bonding, pi-pi stacking) that are important for binding. The flexible nature of the molecule, with its rotatable bonds, would be a key consideration in these simulations.

Advanced Applications and Functionalization of 1 Methoxy 3 Phenoxymethyl Benzene and Its Derivatives

Versatile Chemical Building Blocks in Organic Synthesis

The arrangement of the methoxy (B1213986) and phenoxymethyl (B101242) groups on the benzene (B151609) ring of 1-Methoxy-3-(phenoxymethyl)benzene makes it an interesting candidate for further chemical modifications. The ether linkages are generally stable, allowing for a variety of reactions to be performed on the aromatic rings.

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Compounds

The core structure of this compound can serve as a foundational element for the construction of more elaborate aromatic and heterocyclic systems. The electron-donating nature of the methoxy group can influence the regioselectivity of electrophilic aromatic substitution reactions, directing incoming electrophiles to specific positions on the benzene ring. This allows for the introduction of additional functional groups, which can then be used for further synthetic transformations, including the formation of fused ring systems.

For instance, derivatives of this compound could potentially be utilized in the synthesis of substituted dibenzofurans or xanthones, which are important heterocyclic scaffolds in medicinal chemistry and materials science. The general strategy would involve the introduction of a hydroxyl group ortho to the phenoxy substituent, followed by an intramolecular cyclization reaction.

| Potential Heterocyclic Scaffold | Synthetic Strategy | Key Intermediates/Reagents |

| Substituted Dibenzofurans | Intramolecular C-O bond formation | Hydroxylated derivative, Palladium catalyst |

| Substituted Xanthones | Intramolecular cyclization via Friedel-Crafts acylation | Acyl chloride derivative, Lewis acid |

| Substituted Phenoxazines | Condensation with anilines | Aminated derivative, Oxidizing agent |

Intermediate in the Preparation of Specialized Organic Scaffolds

The this compound framework can be envisioned as a key intermediate in the synthesis of specialized organic scaffolds with tailored functionalities. The presence of two aromatic rings connected by an ether linkage offers opportunities for creating molecules with specific spatial arrangements and electronic properties.

One area of potential application is in the development of precursors for macrocyclic compounds such as crown ethers. By introducing reactive functional groups at the para-positions of both the methoxy-substituted and the phenoxy-substituted rings, it would be possible to link these units with polyether chains to form macrocycles. These specialized scaffolds are known for their ability to selectively bind cations and have applications in catalysis, separation science, and as ionophores.

Exploration in Materials Science

The structural characteristics of this compound and its derivatives suggest their potential utility in the field of materials science, particularly in the design of functional polymers, supramolecular assemblies, and other advanced materials.

Incorporation into Polymer Architectures for Tailored Properties

Derivatives of this compound containing polymerizable groups could be used as monomers for the synthesis of functional polymers. For example, the introduction of vinyl, acrylate, or styrenic functionalities would allow for their incorporation into polymer chains via various polymerization techniques. The rigid aromatic core of the monomer would be expected to enhance the thermal stability and mechanical properties of the resulting polymers.

Furthermore, the presence of the ether and methoxy groups could impart specific properties to the polymer, such as improved solubility in organic solvents and altered dielectric properties. Research on functional aromatic polyamides has shown that the incorporation of ether linkages can lead to polymers with good thermal stability and improved processability mdpi.com.

| Polymer Type | Monomer Functionalization | Potential Polymer Properties |

| Polyesters | Dicarboxylic acid or diol derivatives | High thermal stability, good solubility |

| Polyamides | Diamine or diacid chloride derivatives | Enhanced mechanical strength, flame retardancy mdpi.com |

| Poly(arylene ether)s | Dihydroxy or dihalo derivatives | High glass transition temperature, chemical resistance |

Design of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from smaller molecular components. The this compound scaffold, with its potential for modification, can be a valuable component in the design of molecules that self-assemble into well-defined supramolecular structures.

By introducing functional groups capable of forming hydrogen bonds, such as amides or carboxylic acids, derivatives of this compound could be designed to form one-dimensional fibrillar structures or two-dimensional sheets. For example, benzene-1,3,5-tricarboxamides are well-known for their ability to form extensive hydrogen-bonded networks, leading to the formation of supramolecular polymers in solution. While structurally different, the 1,3-disubstitution pattern of this compound provides a similar geometric basis for directional interactions. The introduction of long alkyl chains could lead to amphiphilic derivatives that self-assemble in solution to form micelles, vesicles, or other complex nanostructures nih.govnih.gov.

Contribution to Aromatic Compound Design in Advanced Materials

The unique combination of a methoxy and a phenoxymethyl group on a benzene ring can be exploited in the design of advanced materials with specific optical or electronic properties. The ether oxygen atoms can act as weak coordinating sites for metal ions, suggesting the potential use of its derivatives as ligands in the formation of metal-organic frameworks (MOFs). MOFs are porous materials with applications in gas storage, separation, and catalysis manchester.ac.uk.

Moreover, the aromatic nature of the compound suggests its potential use as a component in the design of liquid crystals. By attaching appropriate mesogenic (liquid crystal-forming) groups to the this compound core, it may be possible to create new liquid crystalline materials. The bent shape of the 1,3-disubstituted benzene core is a common feature in many bent-core liquid crystals, which exhibit unique and interesting phase behaviors researchgate.netresearchgate.net. The methoxy group can also influence the mesomorphic properties of such compounds.

Catalytic and Ligand Design Applications

The structural features of this compound, specifically the presence of ether linkages and the aromatic backbone, make it an intriguing candidate for applications in catalysis and ligand design. The oxygen atoms of the methoxy and phenoxymethyl groups can act as donor sites for metal coordination, while the benzene ring provides a rigid scaffold that can be further functionalized to create sophisticated ligand architectures.

Development as Tripodal Ligands for Metal Complexation Reactions

The concept of tripodal ligands, which are molecules capable of binding to a metal center with three donor atoms, is well-established in coordination chemistry. These ligands are often favored for their ability to enforce specific coordination geometries and to stabilize reactive metal complexes. While direct synthesis of tripodal ligands from this compound is not extensively documented, the synthesis of analogous tripodal structures from similar building blocks provides a clear precedent. For instance, tripodal 1,3,5-tris(phenoxymethyl)-2,4,6-triethylbenzene analogues have been successfully synthesized and characterized. researchgate.net These molecules, which feature three phenoxymethyl arms attached to a central benzene ring, demonstrate the feasibility of using phenoxymethyl-substituted benzenes as platforms for constructing multidentate ligands.

The design of a tripodal ligand based on this compound would involve the introduction of two additional coordinating groups onto the benzene ring. These groups could be introduced through various organic reactions, such as electrophilic aromatic substitution or lithiation followed by reaction with an appropriate electrophile. The resulting ligand could then be used to form complexes with a variety of metal ions, with potential applications in areas such as biomimetic chemistry and materials science. The specific conformation and coordination properties of such a ligand would be influenced by the nature and position of the additional coordinating groups.

Potential in Organometallic Catalysis

The application of benzene derivatives in organometallic catalysis is a vast and active area of research. ontosight.ai Compounds containing ether functionalities, similar to those in this compound, can play a crucial role as ligands in catalytic systems. The oxygen atoms can coordinate to a metal center, influencing its electronic properties and, consequently, its catalytic activity. While specific catalytic applications of this compound are not widely reported, its structural motifs are present in more complex ligands used in catalysis.

For example, meso- and macrocyclic polydentate amine ligands, which have been extensively explored in oxidation catalysis, often incorporate ether linkages to fine-tune the ligand's steric and electronic properties. rsc.org The development of new C-anionic tripodal ligands has also shown the versatility of incorporating methoxy groups within the ligand framework to influence the coordination mode and reactivity of the resulting metal complexes. rsc.org The phenoxy group in this compound could also be a site for modification to introduce catalytically active functionalities. The potential for this compound in organometallic catalysis lies in its use as a synthon for more elaborate ligand structures.

Medicinal Chemistry Applications (Synthesis Focus)

The benzene ring is a ubiquitous scaffold in medicinal chemistry, appearing in a vast number of approved drugs. nih.gov Derivatives of benzene are frequently used as starting materials or key intermediates in the synthesis of complex bioactive molecules. ontosight.ai The structural features of this compound, including its ether linkages and substituted aromatic ring, make it a valuable precursor for the synthesis of novel medicinal agents.

Role in the Synthesis of Novel Medicinal Precursors

The m-aryloxy phenol (B47542) motif, which is structurally related to this compound, is a key component in a variety of biologically active compounds. For instance, derivatives of 3-(p-tolyloxy)phenol have been used to synthesize peroxisome proliferator-activated receptor (PPAR) agonists for the treatment of metabolic disorders. nih.gov Similarly, 1,3-di(3-hydroxyphenoxy)benzene has served as an intermediate in the synthesis of compounds with potential anti-tumor activity. nih.gov These examples highlight the utility of the core structure of this compound as a building block in medicinal chemistry.

The synthesis of novel medicinal precursors from this compound could involve various chemical transformations. For example, the ether linkages could be cleaved to reveal phenolic hydroxyl groups, which could then be further functionalized. The aromatic rings could undergo electrophilic substitution reactions to introduce pharmacophoric groups. The versatility of this scaffold allows for the generation of a diverse library of compounds for biological screening.

Chemical Modifications for Structure-Property Relationship Studies

Structure-property relationship (SPR) studies are a cornerstone of modern drug discovery, aiming to understand how modifications to a molecule's structure affect its physicochemical and biological properties. This compound provides a versatile platform for such studies. By systematically modifying different parts of the molecule, researchers can probe the key interactions between the compound and its biological target.

Future Research Directions for 1 Methoxy 3 Phenoxymethyl Benzene

Development of Greener and More Sustainable Synthetic Methodologies

The traditional synthesis of diaryl ethers, such as the Williamson ether synthesis and the Ullmann condensation, often involves harsh reaction conditions, the use of stoichiometric amounts of copper, and high-boiling polar solvents, which raise environmental concerns. nih.gov Future research should focus on developing more sustainable and efficient synthetic routes to 1-Methoxy-3-(phenoxymethyl)benzene.

One promising approach is the advancement of microwave-assisted synthesis . Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with cleaner reaction profiles for the synthesis of diaryl ethers. acs.org This technique can be explored for the coupling of a salt of 3-methoxyphenol (B1666288) with benzyl (B1604629) halide or the coupling of 3-methoxybenzyl alcohol with a phenyl halide derivative. The use of greener solvents in combination with microwave heating could further enhance the sustainability of the synthesis.

Another key area for development is phase-transfer catalysis (PTC) . PTC can facilitate the reaction between reactants in different phases (e.g., a solid phenoxide salt and a liquid benzyl halide), often allowing for milder reaction conditions and the use of less hazardous solvents like water. organic-chemistry.org Investigating various phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, could lead to an optimized, scalable, and more environmentally friendly synthesis of this compound. organic-chemistry.org

Furthermore, refining the Ullmann condensation by employing catalytic amounts of copper with suitable ligands represents a significant step towards greener synthesis. Research into novel ligand systems that can promote the reaction at lower temperatures and with lower catalyst loadings is crucial. nih.gov Exploring ligand-free or solvent-free conditions for the Ullmann reaction are also emerging areas that could be applied to the synthesis of this target molecule.

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner reactions. | Optimization of solvent, temperature, and microwave power. |

| Phase-Transfer Catalysis | Milder conditions, use of greener solvents (e.g., water). | Screening of various catalysts and reaction conditions. |

| Greener Ullmann Condensation | Reduced copper loading, lower temperatures. | Development of novel, efficient ligand systems; exploration of ligand- and solvent-free conditions. |

Advanced Spectroscopic and In Situ Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for confirming the structure of newly synthesized this compound. Detailed 1D and 2D NMR studies (¹H, ¹³C, COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals, confirming the connectivity of the methoxy (B1213986), phenoxymethyl (B101242), and benzene (B151609) moieties. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact mass and elemental composition. For comparison, the related compound 1-methoxy-3-phenoxybenzene (B1666310) shows a molecular weight of 200.23 g/mol . acs.org

In situ spectroscopic techniques , such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, are powerful tools for real-time monitoring of the synthetic reactions. acs.org By tracking the disappearance of reactant peaks and the appearance of product peaks, researchers can gain valuable insights into reaction kinetics, identify transient intermediates, and elucidate the reaction mechanism. acs.org For instance, in situ FTIR could be employed to monitor the Williamson ether synthesis or Ullmann condensation in real-time, providing a deeper understanding of the catalytic cycle and helping to optimize reaction conditions. jsynthchem.com

| Spectroscopic Technique | Information to be Gained for this compound | Future Research Goal |

| ¹H and ¹³C NMR | Unambiguous structural confirmation and assignment of all atoms. | Obtain and publish a complete, assigned NMR dataset. |

| High-Resolution Mass Spectrometry | Precise molecular weight and elemental formula confirmation. | Report the exact mass to confirm the C₁₄H₁₄O₂ formula. |

| In Situ ATR-FTIR Spectroscopy | Real-time reaction monitoring, kinetic data, mechanistic insights. | Elucidate the reaction mechanism of greener synthetic routes. |

Computational Design and Predictive Modeling of Novel Derivatives

Computational chemistry offers a powerful and cost-effective approach to predict the properties and activities of novel molecules, guiding synthetic efforts towards compounds with desired characteristics. Future research on this compound should leverage computational tools for the design and predictive modeling of its derivatives.

Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound and its potential derivatives. nih.gov DFT can provide insights into bond lengths, bond angles, and charge distribution, which are crucial for understanding the molecule's reactivity and potential interaction with biological targets or materials.

Quantitative Structure-Activity Relationship (QSAR) studies can be a valuable tool for predicting the biological activity of a series of this compound derivatives. By developing mathematical models that correlate structural descriptors with observed activity, QSAR can guide the design of new analogs with enhanced potency for applications in medicinal chemistry or agrochemicals. acs.org

Molecular Dynamics (MD) simulations can be used to study the conformational flexibility of this compound and its interactions with other molecules, such as polymers or biological macromolecules. aps.org This can be particularly useful in materials science for predicting how the molecule might behave within a polymer matrix or in medicinal chemistry for understanding its binding to a receptor. aps.org

| Computational Method | Application to this compound | Research Objective |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, spectroscopic prediction. | To build a theoretical model of the molecule and its properties. |

| QSAR | Prediction of biological activity for novel derivatives. | To guide the synthesis of derivatives with enhanced activity. |

| Molecular Dynamics (MD) | Study of conformational flexibility and intermolecular interactions. | To understand its behavior in different environments (e.g., polymers, biological systems). |

Exploration of New Applications in Emerging Chemical Technologies

The diaryl ether scaffold is present in a wide range of biologically active compounds and advanced materials. acs.orgjsynthchem.com Future research should explore the potential of this compound and its derivatives in various emerging chemical technologies.

In medicinal chemistry , diaryl ethers are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.org The structure of this compound provides a versatile platform for the synthesis of a library of derivatives to be screened for various therapeutic targets.

In materials science , the rigid yet flexible nature of the diaryl ether linkage makes it a valuable component in the design of high-performance polymers . jsynthchem.com Polymers incorporating the this compound unit could potentially exhibit desirable thermal stability, mechanical strength, and specific optical properties. Another exciting avenue is the investigation of its potential use in the development of liquid crystals . The bent shape of some diaryl ether molecules can lead to the formation of novel liquid crystalline phases with unique electro-optical properties. aps.org

In the field of agrochemicals , diaryl ether-based compounds have been successfully commercialized as herbicides. acs.orgresearchgate.net The structural features of this compound could be modified to develop new, selective, and environmentally benign herbicides.

| Application Area | Potential Role of this compound | Future Research Direction |

| Medicinal Chemistry | Core scaffold for the development of new therapeutic agents. | Synthesis and screening of a derivative library for various biological targets. |

| Materials Science | Monomer for high-performance polymers or a core for liquid crystals. | Polymerization studies and investigation of liquid crystalline properties. |

| Agrochemicals | Lead structure for the development of new herbicides. | Design and synthesis of analogs with herbicidal activity. |

Q & A

Basic: What are the common synthetic routes for preparing 1-Methoxy-3-(phenoxymethyl)benzene, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting 3-bromo-1-methoxybenzene with phenoxymethyl Grignard reagents under palladium catalysis (e.g., Kumada coupling) .

- Coupling reactions : Ullmann-type coupling between 1-methoxy-3-iodobenzene and phenoxymethyl boronic acid derivatives, using CuI/ligand systems in polar solvents (e.g., DMF) at 80–100°C .

Optimization factors : - Catalyst loading : Higher Pd/Cu ratios (1–5 mol%) improve yields but may increase side products.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

- Temperature control : Excess heat (>120°C) can degrade methoxy groups, reducing purity .

Basic: What key physicochemical properties should be prioritized when characterizing this compound, and how are they determined experimentally?

Answer:

Critical properties include:

- LogP (Partition Coefficient) : Determined via reverse-phase HPLC or shake-flask methods to assess hydrophobicity, crucial for bioavailability studies .

- Melting point : Differential Scanning Calorimetry (DSC) identifies purity; deviations >2°C suggest impurities .

- Molecular weight : High-resolution mass spectrometry (HRMS) confirms structural integrity, with precision <5 ppm error .

- Density and refractive index : Measured via pycnometry and refractometry for solvent compatibility in reaction design .

Advanced: How can reaction mechanisms for methoxy and phenoxymethyl group transformations be elucidated in this compound?

Answer:

Mechanistic studies involve:

- Isotopic labeling : Replacing methoxy oxygen (¹⁸O) to track substitution pathways via GC-MS .

- Kinetic isotope effects (KIE) : Comparing reaction rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for SN2 vs. radical-mediated pathways .

Example : Reduction of nitro derivatives (if present) to amino groups follows a Langmuir-Hinshelwood mechanism under H₂/Pd-C, with adsorption-desorption kinetics dictating selectivity .

Advanced: How can NMR spectroscopy be optimized to resolve structural ambiguities in derivatives of this compound?

Answer:

- ¹H NMR : Use high-field instruments (≥400 MHz) in CDCl₃ to resolve overlapping aromatic signals. For example:

- ¹³C NMR : DEPT-135 distinguishes CH₂ (positive phase) and quaternary carbons (negative phase). The methoxy carbon appears at δ 55–56 ppm .

- NOESY : Identifies spatial proximity between methoxy and adjacent substituents, confirming regiochemistry .

Advanced: What computational strategies predict the collision cross-section (CCS) of this compound for ion mobility spectrometry (IMS)?

Answer:

- Molecular dynamics (MD) simulations : Use software like MOBCAL to model gas-phase ion structures and calculate CCS. Inputs include optimized geometries (B3LYP/6-311+G*) .

- Charge state dependency : CCS increases with higher charge states (e.g., [M+Na]+ ≈ 153.2 Ų vs. [M+H]+ ≈ 140.1 Ų) due to ion-cloud expansion .

- Validation : Compare predicted CCS with experimental IMS data (error margin <5%) to refine force fields .

Advanced: What methodologies assess the biological activity of this compound derivatives, particularly in antimicrobial studies?

Answer:

- MIC assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with 24–48 hr incubation .

- SAR analysis : Correlate substituent electronegativity (Hammett σ values) with activity. Electron-withdrawing groups (e.g., nitro) enhance membrane penetration .

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity (IC₅₀ >100 μM for safe antimicrobial use) .

Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) across studies?

Answer:

- Source validation : Cross-check data with peer-reviewed journals over commercial databases (e.g., PubChem over BenchChem) .

- Experimental replication : Reproduce measurements using standardized protocols (e.g., USP melting point apparatus) .

- Impurity analysis : Use HPLC-MS to quantify side products; >98% purity is required for reliable data .

Example : A reported melting point discrepancy (45°C vs. 48°C) may arise from residual solvent (e.g., ethyl acetate) in crystallized samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.